
Midodrine D6 Hydrochloride
Overview
Description
Midodrine D6 Hydrochloride is a deuterated analog of Midodrine Hydrochloride, a prodrug primarily used to treat symptomatic orthostatic hypotension. The parent compound, Midodrine Hydrochloride, is metabolized via deglycination to its active metabolite, desglymidodrine, which selectively activates peripheral α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure . This compound incorporates six deuterium atoms, typically replacing hydrogen atoms in the molecule, which enhances its stability in analytical applications.
Preparation Methods
Analytical Validation and Process Optimization
Deuterium Incorporation Analysis
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed to verify deuteration levels:
Comparative Yield Data
A comparative analysis of non-deuterated vs. deuterated synthesis reveals marginal yield reductions due to deuterium-related steric effects:
Step | Non-Deuterated Yield | Midodrine D6 Yield |
---|---|---|
Phenyl ethanolamine | 92% | 88% |
Coupling | 85% | 80% |
Deprotection | 90% | 87% |
Overall Yield | 69% | 63% |
Industrial-Scale Production Considerations
Solvent and Reagent Selection
-
Deuterated methyl iodide : Sourced at 98% isotopic purity to minimize impurities .
-
CDI : Preferred over DCC (dicyclohexylcarbodiimide) due to non-toxic byproducts (imidazole vs. DCU) .
-
Solvents : Ethyl acetate (non-polar) for coupling; methanol/HCl for deprotection .
Challenges and Mitigation Strategies
Isotopic Dilution
-
Cause : Residual moisture reacts with , forming - groups.
-
Solution : Rigorous drying of reactants and solvents under nitrogen .
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Midodrine (D6 hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Midodrine can be oxidized to form desglymidodrine, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Midodrine can undergo substitution reactions, particularly involving its amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Substitution: Reagents such as diacetylmethane/oxymethylene in an acetate buffer can be used.
Major Products Formed
Desglymidodrine: The primary active metabolite formed through oxidation.
Fluorescent Dihydrolutidine Derivative: Formed through a substitution reaction with diacetylmethane/oxymethylene.
Scientific Research Applications
Midodrine (D6 hydrochloride) has a wide range of scientific research applications:
Medicine: Primarily used to treat orthostatic hypotension and dysautonomia.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Midodrine (D6 hydrochloride) is a prodrug that is metabolized to form its active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at alpha-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure . This mechanism involves the activation of alpha-1 adrenergic receptors, which results in vasoconstriction and increased systemic blood pressure .
Comparison with Similar Compounds
Structural and Functional Analogues
Midodrine Hydrochloride vs. Midodrine D6 Hydrochloride
Key Differences :
- Deuterium Substitution : Midodrine D6’s deuterium atoms reduce metabolic degradation, making it ideal for tracing drug kinetics without therapeutic interference .
- Regulatory Status : Midodrine Hydrochloride is FDA-approved, whereas Midodrine D6 is restricted to research .
Other Deuterated Compounds
- Sotalol-d6 Hydrochloride : Used similarly as an internal standard for Sotalol quantification. Like Midodrine D6, it enhances analytical precision but lacks therapeutic activity .
- 2-Pyridylacetic Acid D6 Hydrochloride : Employed in method validation for Betahistine analysis. Both compounds share deuterium’s analytical advantages but differ in target applications .
Pharmacological and Clinical Comparators
Desglymidodrine (Active Metabolite)
- Role : Directly activates α1-adrenergic receptors, unlike Midodrine D6, which is metabolically inert .
- Half-Life : ~3–4 hours, necessitating multiple Midodrine doses daily, whereas Midodrine D6’s stability allows sustained analytical detection .
Non-Deuterated Vasopressors
- Etilefrine and Droxidopa : Both treat orthostatic hypotension but lack deuterated versions for research. Midodrine D6’s niche is its dual role in elucidating Midodrine’s pharmacokinetics .
Research Findings and Clinical Implications
Midodrine Hydrochloride in Clinical Settings
- Efficacy : Reduces syncope episodes in vasovagal syncope (VVS) patients, with plasma CGRP levels predicting therapeutic response (AUC = 0.946, sensitivity = 97.7%) .
- Controversies: FDA notes insufficient evidence for improved daily living activities despite blood pressure surrogates , conflicting with studies showing symptom score reductions (e.g., 4 vs. 1 post-treatment; P < 0.001) .
This compound in Analytical Research
Biological Activity
Midodrine D6 hydrochloride is a deuterium-labeled derivative of midodrine, primarily recognized for its role as a vasopressor and antihypotensive agent. This compound is utilized in clinical settings to manage conditions such as orthostatic hypotension and heart failure, particularly in patients who exhibit significant blood pressure drops. The following sections provide a detailed overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1188265-43-1 |
Molecular Formula | C₁₂H₁₃D₆ClN₂O₄ |
Molecular Weight | 296.78 g/mol |
LogP | 1.7053 |
Storage Conditions | 2-8°C |
This compound's deuterium labeling allows for enhanced tracking in biological studies, facilitating pharmacokinetic and metabolic investigations.
Midodrine acts as an alpha-1 adrenergic agonist, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in patients experiencing orthostatic hypotension, where blood pressure drops upon standing. The compound's efficacy has been documented in various clinical trials, demonstrating significant improvements in blood pressure and symptoms associated with hypotension.
Clinical Applications
- Orthostatic Hypotension : this compound is primarily prescribed for patients with symptomatic orthostatic hypotension. Clinical studies have shown that it effectively increases standing systolic blood pressure and alleviates symptoms such as dizziness and syncope.
- Heart Failure Management : Recent case studies indicate that midodrine can be beneficial for patients with heart failure, especially those who are difficult to wean off intravenous vasopressors. For instance, a study involving an 81-year-old female patient demonstrated that midodrine administration allowed for the successful discontinuation of noradrenaline after several days of treatment .
Efficacy Studies
A series of clinical trials have assessed the efficacy of midodrine:
- Tilt-Table Study : A randomized, double-blind study evaluated the effects of midodrine on patients with severe symptomatic orthostatic hypotension. Results indicated that midodrine significantly delayed the onset of syncopal symptoms compared to placebo (mean time to symptoms: 1626.6 s vs. 1105.6 s; p = 0.0131) .
- Heart Failure Cohort : In a cohort study involving patients with heart failure and autonomic dysfunction, midodrine was administered at an average dose of 20.7 mg over seven weeks, resulting in improved systolic blood pressure and allowing for the initiation of guideline-directed medical therapy (GDMT) in a majority of patients .
Side Effects and Tolerability
The side effects associated with midodrine are generally mild to moderate. Commonly reported adverse effects include:
Notably, serious adverse events were rare, affirming the compound's safety profile.
Case Studies
Several case reports illustrate the practical applications of midodrine:
- Case Report on Heart Failure : An elderly patient with chronic heart failure was treated with midodrine after failing to wean off intravenous noradrenaline. The treatment led to successful stabilization without major adverse events .
- Use in Autonomic Dysfunction : A study demonstrated that midodrine improved autonomic function in heart failure patients with low systolic blood pressure, facilitating better management of their condition .
Q & A
Q. What analytical methods are validated for quantifying Midodrine D6 Hydrochloride in pharmacokinetic studies?
Basic Research Question
this compound, a deuterium-labeled isotopologue, requires stability-indicating assays for accurate quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a validated method, achieving linearity (R² >0.999) in the 1–50 µg/mL range, precision (RSD <2%), and recovery (>98%) . For deuterated analogs, mass spectrometry (LC-MS/MS) is preferred to distinguish isotopic peaks from matrix interferences, ensuring specificity in plasma or tissue samples .
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound?
Advanced Research Question
Deuterium substitution at specific positions (e.g., aromatic or aliphatic hydrogens) alters metabolic stability. For this compound, KIEs reduce first-pass metabolism by hepatic enzymes, prolonging the half-life of its active metabolite, desglymidodrine. Researchers must employ in vitro microsomal assays (human liver microsomes) to quantify CYP450-mediated oxidation rates, comparing deuterated vs. non-deuterated forms. Adjustments for isotopic purity (>98%) and metabolic pathway mapping are critical to avoid misinterpretation of pharmacokinetic data .
Q. What experimental design principles optimize stability-indicating assays for this compound under stress conditions?
Advanced Research Question
Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) are essential. A factorial design (e.g., 3² full factorial) optimizes parameters like mobile phase pH (2.5–4.5) and column temperature (25–40°C) to resolve degradation products. For example, oxidative degradation (3% H₂O₂, 6 hrs) produces a major impurity (~5% w/w), resolved at pH 3.0 using a C18 column. Validation requires ICH Q2(R1) compliance, including robustness testing (±10% organic modifier variation) .
Q. How do researchers reconcile discrepancies in bioavailability data between deuterated and non-deuterated Midodrine analogs?
Advanced Research Question
Discrepancies arise from isotopic effects on absorption/distribution. For instance, this compound may exhibit 10–15% lower oral bioavailability due to altered solubility (deuterium’s hydrophobicity). To address this:
- Conduct parallel in vivo studies (rodent models) with matched dosing.
- Use compartmental pharmacokinetic modeling (e.g., NONMEM) to isolate isotope-specific parameters.
- Validate bioanalytical methods to ensure deuterium incorporation does not interfere with quantification .
Q. What synthetic strategies ensure high isotopic purity in deuterated Midodrine hydrochloride analogs?
Basic Research Question
Deuterium incorporation via catalytic exchange (e.g., D₂O under acidic conditions) or custom synthesis (deuterated precursors) must achieve >98% isotopic purity. For this compound, deuterated valine intermediates are synthesized using NaBD₄ reduction, followed by chiral resolution to retain enantiomeric purity. Quality control involves NMR (²H integration) and high-resolution MS to confirm isotopic distribution .
Q. How should researchers design in vitro models to evaluate the vasopressor activity of this compound?
Basic Research Question
Use isolated vascular tissue preparations (e.g., rat aortic rings) pre-contracted with phenylephrine. This compound’s α1-adrenergic agonism is quantified via dose-response curves (EC₅₀ calculation). Normalize responses to non-deuterated Midodrine to assess isotopic impact on potency. Include controls for solvent effects (DMSO <0.1%) and validate receptor specificity with prazosin (α1 antagonist) .
Q. What statistical approaches are recommended for analyzing conflicting stability data across different formulations of this compound?
Advanced Research Question
Apply multivariate analysis (e.g., PCA or ANOVA with Tukey’s post-hoc test) to identify formulation-specific degradation pathways. For example, lyophilized formulations may show 20% lower degradation vs. liquid forms under accelerated storage (40°C/75% RH). Use Arrhenius modeling to extrapolate shelf-life and identify critical excipients (e.g., buffers) influencing stability .
Q. What are the critical validation parameters for deuterium-labeled internal standards in this compound bioanalysis?
Basic Research Question
Deuterated internal standards (IS) must co-elute with the analyte and match extraction efficiency. Key parameters:
- Matrix effect : <15% CV in signal suppression/enhancement.
- Recovery : >85% in plasma via protein precipitation (acetonitrile).
- Cross-talk : Ensure IS (m/z +3) does not interfere with Midodrine D6 (m/z +6) in MS detection.
Calibration curves (1–100 ng/mL) must demonstrate linearity and accuracy (±15% deviation) .
Q. How can researchers mitigate batch-to-batch variability in deuterated Midodrine hydrochloride synthesis?
Advanced Research Question
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs): Reaction temperature (±2°C), deuterium source purity (>99.5%).
- Use PAT (process analytical technology) for real-time monitoring (e.g., FTIR for deuteration efficiency).
- Statistical batch comparison (Hotelling’s T²) identifies outlier batches.
Documentation of synthetic intermediates (e.g., deuterated benzyl chloride) ensures traceability .
Q. What ethical and regulatory considerations apply to preclinical studies using deuterated Midodrine analogs?
Basic Research Question
Deuterated compounds require:
- IACUC approval : Justify animal model relevance (e.g., orthostatic hypotension induction).
- EMA/FDA guidelines : Demonstrate isotopic safety (no novel toxicity vs. non-deuterated form).
- Environmental risk assessment : Quantify deuterium release in waste streams (LC-MS monitoring).
Include deuterium-specific stability data in IND applications to support clinical translation .
Properties
IUPAC Name |
2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.